![molecular formula C37H36N2O B14199713 4-(3-{1-[(Anthracen-9-yl)methyl]-3-ethenylpiperidin-4-yl}-1-[(prop-2-en-1-yl)oxy]prop-1-en-1-yl)quinoline CAS No. 918625-30-6](/img/structure/B14199713.png)
4-(3-{1-[(Anthracen-9-yl)methyl]-3-ethenylpiperidin-4-yl}-1-[(prop-2-en-1-yl)oxy]prop-1-en-1-yl)quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-{1-[(Anthracen-9-yl)methyl]-3-ethenylpiperidin-4-yl}-1-[(prop-2-en-1-yl)oxy]prop-1-en-1-yl)quinoline is a complex organic compound that features a quinoline core structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of multiple functional groups, such as the anthracenyl, piperidinyl, and quinolinyl moieties, contributes to its unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-{1-[(Anthracen-9-yl)methyl]-3-ethenylpiperidin-4-yl}-1-[(prop-2-en-1-yl)oxy]prop-1-en-1-yl)quinoline typically involves multi-step organic reactions. One common approach is as follows:
Formation of the Piperidine Intermediate: The synthesis begins with the preparation of the piperidine intermediate. This can be achieved by reacting 1-(anthracen-9-yl)methanol with 3-ethenylpiperidine under basic conditions to form 1-[(anthracen-9-yl)methyl]-3-ethenylpiperidine.
Quinoline Derivative Formation: The next step involves the reaction of the piperidine intermediate with 4-chloroquinoline in the presence of a base, such as potassium carbonate, to yield the quinoline derivative.
Allyl Ether Formation: The final step is the formation of the allyl ether group. This can be accomplished by reacting the quinoline derivative with allyl bromide in the presence of a base, such as sodium hydride, to produce the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the final product with high purity.
化学反応の分析
Types of Reactions
4-(3-{1-[(Anthracen-9-yl)methyl]-3-ethenylpiperidin-4-yl}-1-[(prop-2-en-1-yl)oxy]prop-1-en-1-yl)quinoline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of quinoline derivatives with hydroxyl or carbonyl groups.
Reduction: Formation of reduced piperidine or quinoline derivatives.
Substitution: Formation of substituted quinoline or piperidine derivatives.
科学的研究の応用
Chemistry
In chemistry, 4-(3-{1-[(Anthracen-9-yl)methyl]-3-ethenylpiperidin-4-yl}-1-[(prop-2-en-1-yl)oxy]prop-1-en-1-yl)quinoline is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is investigated for its potential as a fluorescent probe due to the presence of the anthracenyl group. It can be used to study biological processes and interactions at the molecular level.
Medicine
In medicinal chemistry, the compound is explored for its potential therapeutic properties. The quinoline core is a common scaffold in drug design, and modifications of this compound may lead to the development of new pharmaceuticals with improved efficacy and selectivity.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs). Its unique electronic properties make it a valuable component in the fabrication of electronic devices.
作用機序
The mechanism of action of 4-(3-{1-[(Anthracen-9-yl)methyl]-3-ethenylpiperidin-4-yl}-1-[(prop-2-en-1-yl)oxy]prop-1-en-1-yl)quinoline depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The presence of multiple functional groups allows for diverse interactions with biological molecules, contributing to its potential as a versatile therapeutic agent.
類似化合物との比較
Similar Compounds
- 4-(3-{1-[(Anthracen-9-yl)methyl]-3-ethenylpiperidin-4-yl}-1-[(prop-2-en-1-yl)oxy]prop-1-en-1-yl)pyridine
- 4-(3-{1-[(Anthracen-9-yl)methyl]-3-ethenylpiperidin-4-yl}-1-[(prop-2-en-1-yl)oxy]prop-1-en-1-yl)isoquinoline
Uniqueness
The uniqueness of 4-(3-{1-[(Anthracen-9-yl)methyl]-3-ethenylpiperidin-4-yl}-1-[(prop-2-en-1-yl)oxy]prop-1-en-1-yl)quinoline lies in its specific combination of functional groups and structural features. The presence of the anthracenyl group imparts unique electronic properties, while the quinoline core provides a versatile scaffold for further modifications. This combination makes it a valuable compound for various scientific and industrial applications.
特性
CAS番号 |
918625-30-6 |
|---|---|
分子式 |
C37H36N2O |
分子量 |
524.7 g/mol |
IUPAC名 |
4-[3-[1-(anthracen-9-ylmethyl)-3-ethenylpiperidin-4-yl]-1-prop-2-enoxyprop-1-enyl]quinoline |
InChI |
InChI=1S/C37H36N2O/c1-3-23-40-37(34-19-21-38-36-16-10-9-15-33(34)36)18-17-28-20-22-39(25-27(28)4-2)26-35-31-13-7-5-11-29(31)24-30-12-6-8-14-32(30)35/h3-16,18-19,21,24,27-28H,1-2,17,20,22-23,25-26H2 |
InChIキー |
FVJOGWUPNNVCLO-UHFFFAOYSA-N |
正規SMILES |
C=CCOC(=CCC1CCN(CC1C=C)CC2=C3C=CC=CC3=CC4=CC=CC=C42)C5=CC=NC6=CC=CC=C56 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


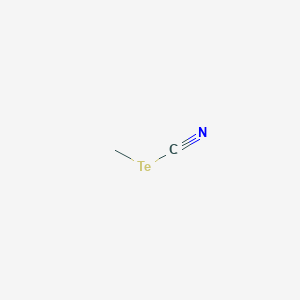
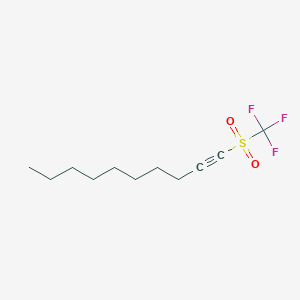
![[3-(Methanesulfinyl)prop-1-en-2-yl]benzene](/img/structure/B14199649.png)
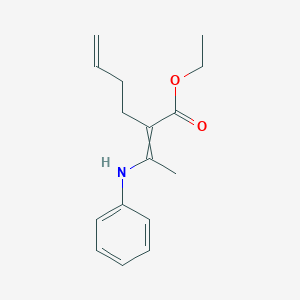
![tert-Butyl [(9-nonyl-9H-carbazol-2-yl)oxy]acetate](/img/structure/B14199652.png)
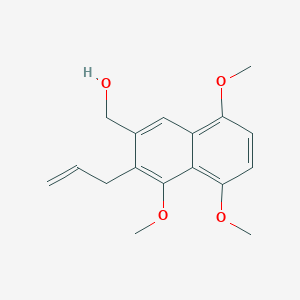

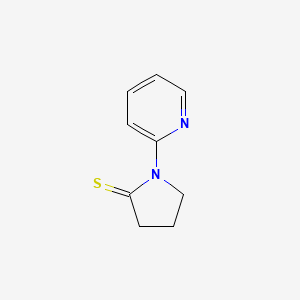
propanedinitrile](/img/structure/B14199672.png)
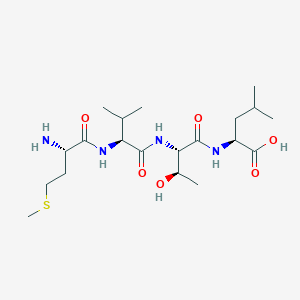
![{2-[Di(propan-2-yl)amino]-1,3,2-oxathiaphospholan-4-yl}methanethiol](/img/structure/B14199690.png)
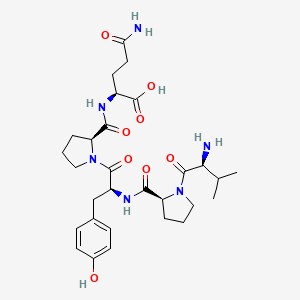
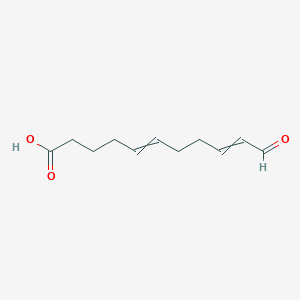
![Ethyl 6-[(2-aminoethyl)carbamoyl]pyridine-3-sulfonate](/img/structure/B14199725.png)
